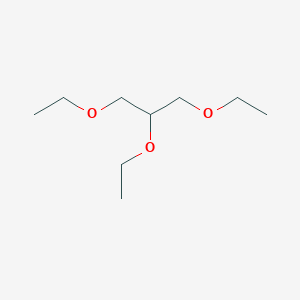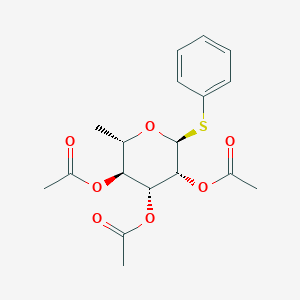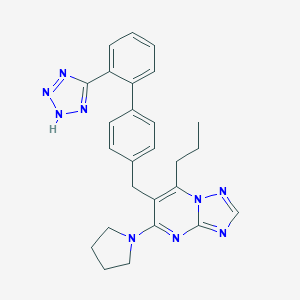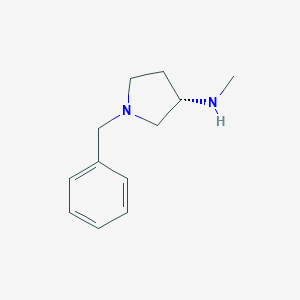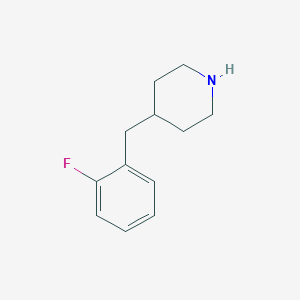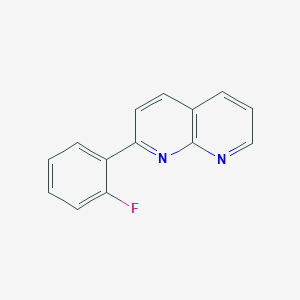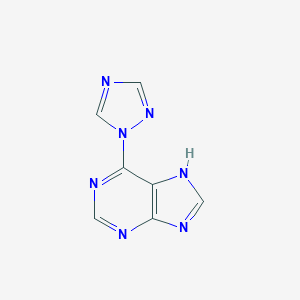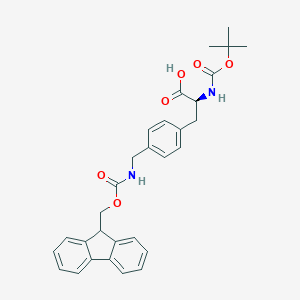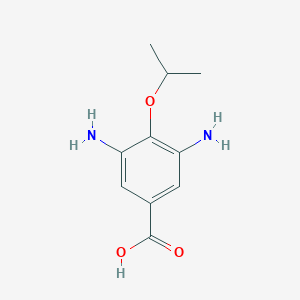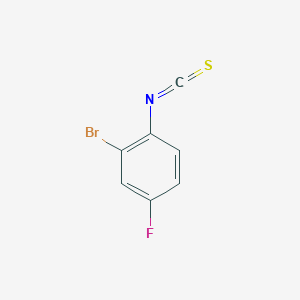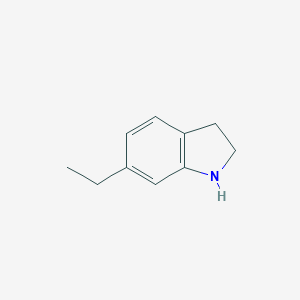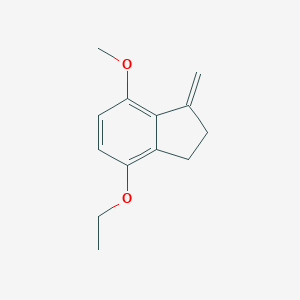
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is a chemical compound that belongs to the class of indene derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mecanismo De Acción
The exact mechanism of action of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. In addition, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene exhibits various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is its relatively simple synthesis method. In addition, this compound exhibits a broad range of biological activities, making it a potential lead compound for the development of novel drugs. However, the limitations of this compound include its poor solubility in aqueous solutions, which may limit its bioavailability.
Direcciones Futuras
There are several future directions for the research of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene. One of the potential areas of research is the development of novel derivatives of this compound with improved solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the use of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene in material science and organic synthesis also warrants further investigation.
Conclusion:
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene is a promising compound that exhibits various biological activities and has potential applications in medicinal chemistry, material science, and organic synthesis. The synthesis method of this compound is relatively simple, and it has been extensively studied for its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene can be achieved through several methods. One of the most common methods involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl 2-oxo-2-(2-phenylethyl) acetate in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in the formation of 7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene.
Aplicaciones Científicas De Investigación
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, this compound has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
172366-37-9 |
|---|---|
Nombre del producto |
7-Ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene |
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
7-ethoxy-4-methoxy-3-methylidene-1,2-dihydroindene |
InChI |
InChI=1S/C13H16O2/c1-4-15-11-7-8-12(14-3)13-9(2)5-6-10(11)13/h7-8H,2,4-6H2,1,3H3 |
Clave InChI |
XMZSGITWKGFEMR-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCC(=C)C2=C(C=C1)OC |
SMILES canónico |
CCOC1=C2CCC(=C)C2=C(C=C1)OC |
Sinónimos |
1H-Indene,4-ethoxy-2,3-dihydro-7-methoxy-1-methylene-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)
